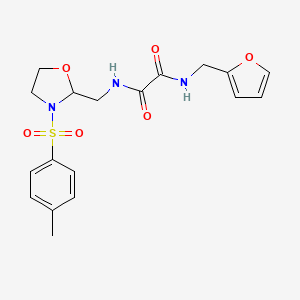

N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S/c1-13-4-6-15(7-5-13)28(24,25)21-8-10-27-16(21)12-20-18(23)17(22)19-11-14-3-2-9-26-14/h2-7,9,16H,8,10-12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFNQALXYHNAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan moiety and a tosylated oxazolidine structure, which may contribute to its bioactivity. The molecular formula is , and it possesses a molecular weight of 314.34 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the furan ring may enhance its reactivity and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

The oxalamide structure is known for its potential anticancer activity. Compounds containing oxalamide moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

Case Studies

-

Antimicrobial Efficacy : A study conducted on related furan derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial activity.

Compound MIC (µg/mL) Target Organism Furan Derivative A 20 E. coli Furan Derivative B 15 S. aureus This compound TBD TBD -

Anticancer Activity : In vitro studies on similar oxalamide compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be in the micromolar range, suggesting that these compounds could serve as potential leads for cancer therapy.

Compound IC50 (µM) Cancer Cell Line Oxalamide C 5.0 MCF-7 (Breast) Oxalamide D 3.5 A549 (Lung) This compound TBD TBD

Comparison with Similar Compounds

Structural Modifications in Oxazolidine Substituents

The oxazolidine ring in the target compound distinguishes it from analogs. Key comparisons include:

Key Observations :

- Electron Effects : The tosyl group (strong electron-withdrawing) may enhance stability compared to 4-chlorobenzoyl (electron-withdrawing) or other sulfonyl groups.

- Steric Impact : Tosyl’s bulk could reduce solubility in polar solvents compared to smaller substituents like 4-fluorophenylsulfonyl.

Yield Comparison :

| Compound Type | Average Yield | Example Compounds |

|---|---|---|

| Tosyl-containing oxalamides | ~50–65% | Not directly reported |

| Benzoyl/sulfonyl oxalamides | 36–90% | Compounds 13, 28, 29 in |

Physicochemical Properties

- Melting Points : Oxalamides with aromatic substituents (e.g., 4-chlorophenyl, furyl) exhibit melting points of 147–207°C .

- Solubility : Tosyl’s hydrophobicity likely reduces aqueous solubility compared to analogs with hydroxyl or methoxy groups (e.g., 16 , 17 ) .

Toxicological and Regulatory Considerations

- Safety Profile: Structurally related oxalamides like S336 have high NOELs (100 mg/kg bw/day) and regulatory approval for food use .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the oxalamide core in N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide?

- Methodological Answer : The oxalamide core can be synthesized via a two-step coupling reaction. First, activate the carboxylic acid derivative (e.g., ethyl oxalyl chloride) under anhydrous conditions, then sequentially couple with primary amines. For example, in similar oxalamide derivatives, ethyl oxalyl chloride was reacted with substituted amines in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by purification via silica gel chromatography . Key considerations include controlling reaction temperature (0–25°C) to minimize side reactions and using NMR (e.g., , ) to confirm intermediate structures .

Q. How can stereochemical outcomes (e.g., diastereomer mixtures) be analyzed during synthesis?

- Methodological Answer : Chiral HPLC or LC-MS with chiral columns can resolve stereoisomers. For instance, compounds like N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide were analyzed using LC-MS (APCI+) to identify stereoisomeric ratios (e.g., 1:1 mixtures) . Additionally, variable-temperature NMR (e.g., DMSO-d at 50°C) can simplify complex splitting patterns caused by hindered rotation in oxazolidinone or tosyl groups .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- LC-MS : Use APCI+ or ESI+ modes to verify molecular weight (e.g., observed [M+H] vs. calculated). Purity ≥95% by HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile/water) is standard .

- NMR Spectroscopy : Assign peaks for furan protons (δ ~6.3–7.4 ppm), oxazolidinone methylenes (δ ~3.5–4.5 ppm), and tosyl aromatic protons (δ ~7.4–7.8 ppm). Compare with literature data for analogous oxalamides .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Methodological Answer :

- Functional Group Replacement : Modify the furan or tosyloxazolidine moieties. For example, replacing the furan with pyridine (as in N1,N2-di(pyridin-2-yl)oxalamide ) altered catalytic activity in Cu-mediated coupling reactions, suggesting electronic effects dominate ligand performance .

- Bioactivity Assays : Test antiviral activity using HIV entry inhibition assays (e.g., pseudovirus neutralization) or evaluate enzyme inhibition (e.g., soluble epoxide hydrolase) with fluorometric substrates .

Q. What strategies mitigate low yields in multi-step syntheses involving tosyloxazolidine intermediates?

- Methodological Answer :

- Optimize Tosylation : Use TsCl in DCM with DMAP catalysis to improve oxazolidinone tosylation efficiency.

- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyls) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during coupling steps .

- Workup Protocols : Employ extraction with ethyl acetate/brine and drying over MgSO to isolate intermediates effectively .

Data Contradictions and Resolution

Q. Conflicting reports on stereoisomer ratios in oxalamide derivatives: How to address discrepancies?

- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, temperature). For example, N1-(4-chlorophenyl)-N2-((1S,2R)-1-morpholino-1-phenylpropan-2-yl)oxalamide showed 30% yield as a single stereoisomer in CDCl at 45°C, while analogous compounds in DMSO-d formed mixtures . Reproduce reactions under controlled conditions (inert atmosphere, strict temperature monitoring) and use chiral SFC (supercritical fluid chromatography) for higher resolution .

Experimental Design Considerations

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Sampling Intervals : Collect aliquots at 0, 6, 12, 24, 48 hours for LC-MS analysis to detect degradation products (e.g., hydrolysis of oxalamide to oxalic acid derivatives) .

- Light Sensitivity : Store samples in amber vials to assess photodegradation, as furans are prone to oxidation .

Application-Oriented Questions

Q. Can this compound serve as a ligand in transition metal catalysis?

- Methodological Answer : The furan and oxazolidinone groups may act as bidentate ligands. For example, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) enhanced Cu-catalyzed N-arylation of amines with aryl bromides at 0.5–5 mol% loading . Test catalytic efficiency in model reactions (e.g., Ullmann coupling) and compare turnover numbers (TON) with ligands like BINAP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.